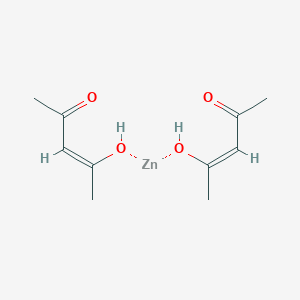
Zinkbis(2,4-pentandionat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
zinc(2+) bis(4-oxopent-2-en-2-olate): C10H14O4Zn . It is a white to almost white powder or crystalline solid that is soluble in methanol and hot acetylacetone . This compound is widely used in various fields due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: zinc(2+) bis(4-oxopent-2-en-2-olate) is used as a precursor for the synthesis of zinc oxide nanoparticles and thin films. These materials have applications in optoelectronics, catalysis, and as transparent conductive coatings .
Biology and Medicine: The compound is studied for its potential use in drug delivery systems and as a catalyst in biochemical reactions. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery .
Industry: In the industrial sector, zinc, bis(2,4-pentanedionato)- is used as a stabilizer in polymers, a cross-linking agent in resins, and a precursor for the production of zinc-based coatings .
Wirkmechanismus
Target of Action
Zinc, bis(2,4-pentanedionato)-, also known as Zinc;4-oxopent-2-en-2-olate, is a metal organic complex It’s known that zinc plays a crucial role in various biological processes, interacting with a wide range of proteins, enzymes, and other molecules within cells .
Mode of Action
It’s known that zinc ions can interact with various proteins and enzymes, influencing their structure and function . As a Lewis acid, this compound can induce short-range site-bounded cohesion forces .
Biochemical Pathways
Zinc is known to be involved in numerous biochemical pathways, including dna synthesis, rna transcription, cell division, and metabolism .
Pharmacokinetics
It’s known that the bioavailability of zinc can be influenced by various factors, including the presence of other ions and the ph of the environment .
Result of Action
It’s known that zinc plays a crucial role in cellular functions, including cell growth, differentiation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other ions can influence the stability and efficacy of zinc compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: zinc(2+) bis(4-oxopent-2-en-2-olate) can be synthesized by reacting zinc oxide or zinc acetate with acetylacetone in the presence of a base. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the compound is often produced using a chemical vapor deposition (CVD) method. This involves the vaporization of bis(2,4-pentanedionato)zinc and its subsequent deposition onto a substrate at high temperatures . This method is particularly useful for producing thin films of zinc oxide for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: zinc(2+) bis(4-oxopent-2-en-2-olate) can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various ligands such as phosphines or amines can be used under controlled conditions.
Major Products:
Oxidation: Zinc oxide and other zinc-containing compounds.
Reduction: Reduced zinc complexes.
Substitution: New zinc-ligand complexes.
Vergleich Mit ähnlichen Verbindungen
- Nickel, bis(2,4-pentanedionato)-
- Cobalt, bis(2,4-pentanedionato)-
- Manganese, bis(2,4-pentanedionato)-
Uniqueness: zinc(2+) bis(4-oxopent-2-en-2-olate) is unique due to its relatively low toxicity and high stability compared to other metal acetylacetonates. This makes it more suitable for applications in biological and industrial settings where safety and stability are paramount .
Eigenschaften
CAS-Nummer |
14024-63-6 |
|---|---|
Molekularformel |
C10H16O4Zn |
Molekulargewicht |
265.6 g/mol |
IUPAC-Name |
4-hydroxypent-3-en-2-one;zinc |
InChI |
InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |
InChI-Schlüssel |
KNXAKZGJNLAYCJ-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zn+2] |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Zn] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zn] |
Key on ui other cas no. |
14024-63-6 |
Physikalische Beschreibung |
White or yellow crystalline powder; [Acros Organics MSDS] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















